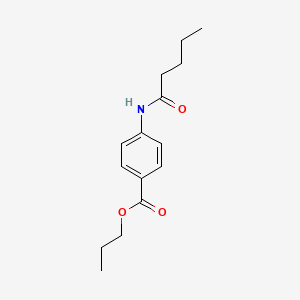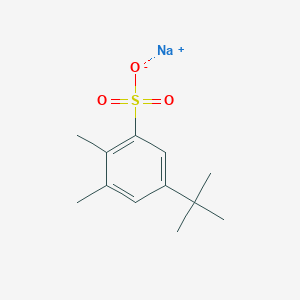
propyl 4-(pentanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-(pentanoylamino)benzoate, also known as PPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPB is a derivative of benzoic acid and is commonly used as a tool compound to investigate the function of various ion channels and transporters in cells.
科学研究应用
Propyl 4-(pentanoylamino)benzoate has been used extensively in scientific research as a tool compound to investigate the function of various ion channels and transporters in cells. propyl 4-(pentanoylamino)benzoate can selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is important for regulating salt and water transport in epithelial cells. propyl 4-(pentanoylamino)benzoate has also been shown to inhibit the activity of the human equilibrative nucleoside transporter 1 (hENT1), which is involved in the uptake of nucleoside analog drugs used in cancer therapy.
作用机制
Propyl 4-(pentanoylamino)benzoate exerts its effects by binding to specific sites on ion channels and transporters, thereby blocking their activity. For example, propyl 4-(pentanoylamino)benzoate binds to a specific site on the CFTR channel, which prevents chloride ions from passing through the channel pore. This results in decreased salt and water transport in epithelial cells, which can have important physiological effects.
Biochemical and Physiological Effects:
propyl 4-(pentanoylamino)benzoate has been shown to have a number of biochemical and physiological effects in cells. For example, propyl 4-(pentanoylamino)benzoate can reduce the activity of the CFTR channel, which can lead to decreased salt and water transport in epithelial cells. This can have important implications for diseases such as cystic fibrosis, where abnormal CFTR function can lead to thick, sticky mucus in the lungs and other organs. propyl 4-(pentanoylamino)benzoate has also been shown to inhibit the activity of hENT1, which can affect the uptake of nucleoside analog drugs used in cancer therapy.
实验室实验的优点和局限性
Propyl 4-(pentanoylamino)benzoate has a number of advantages as a tool compound for scientific research. For example, propyl 4-(pentanoylamino)benzoate is highly selective for specific ion channels and transporters, which allows researchers to investigate the function of these proteins in cells. propyl 4-(pentanoylamino)benzoate is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of propyl 4-(pentanoylamino)benzoate in lab experiments. For example, propyl 4-(pentanoylamino)benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, propyl 4-(pentanoylamino)benzoate may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for the use of propyl 4-(pentanoylamino)benzoate in scientific research. For example, propyl 4-(pentanoylamino)benzoate could be used to investigate the role of CFTR in other tissues and organs besides the lungs. propyl 4-(pentanoylamino)benzoate could also be used to investigate the function of other ion channels and transporters in cells, and to develop new drugs that target these proteins. Additionally, propyl 4-(pentanoylamino)benzoate could be used in combination with other compounds to investigate complex signaling pathways in cells. Overall, propyl 4-(pentanoylamino)benzoate is a valuable tool compound for scientific research and has the potential to advance our understanding of a wide range of biological processes.
合成方法
Propyl 4-(pentanoylamino)benzoate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with propyl iodide to yield propyl 4-(pentanoylamino)benzoate. The overall yield of this synthesis method is typically around 50%.
属性
IUPAC Name |
propyl 4-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIKYDOYUXDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)


![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)